Piperaquine N-Oxide
Overview
Description
Piperaquine N-Oxide is a pharmacologically active metabolite of piperaquine, an antimalarial agent. Piperaquine was first synthesized in the 1960s and used extensively in China. It is primarily used in combination with artemisinin derivatives as part of artemisinin-based combination therapies for the treatment of malaria. This compound is formed through the N-oxidation of piperaquine and has shown significant antimalarial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperaquine N-Oxide is synthesized through the N-oxidation of piperaquine. The N-oxidation process is primarily mediated by the enzyme cytochrome P450 3A4 (CYP3A4) in the liver. The reaction conditions typically involve the use of liver microsomes or recombinant CYP3A4 enzymes in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using liver microsomes or recombinant enzymes. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled conditions to maintain the activity of the enzymes and prevent degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Piperaquine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction is the N-oxidation of piperaquine to form this compound.
Substitution: The compound can undergo substitution reactions, although these are less common.
Common Reagents and Conditions
Oxidation: CYP3A4 enzyme, NADPH, liver microsomes.
Reduction: Cytochrome P450, flavin-containing monooxygenase, methimazole (inhibitor).
Major Products Formed
Oxidation: this compound.
Reduction: Piperaquine.
Scientific Research Applications
Piperaquine N-Oxide has several scientific research applications, including:
Mechanism of Action
Piperaquine N-Oxide exerts its antimalarial effects by interfering with the detoxification of heme in the digestive vacuole of the Plasmodium parasite. The compound accumulates in the parasite’s digestive vacuole and inhibits the conversion of toxic heme to non-toxic hemozoin, leading to the accumulation of toxic heme and subsequent death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Piperaquine: The parent compound of piperaquine N-Oxide, used in combination therapies for malaria.
Chloroquine: Another antimalarial agent that shares a similar mechanism of action by interfering with heme detoxification.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial properties.
Uniqueness
This compound is unique in its pharmacokinetic profile, with a long elimination half-life and significant antimalarial activity. Unlike chloroquine and hydroxychloroquine, this compound is primarily used in combination with artemisinin derivatives, making it a crucial component of artemisinin-based combination therapies .
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]-1-oxidoquinolin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6O/c30-22-2-4-24-26(20-22)32-8-6-27(24)35-16-12-33(13-17-35)9-1-10-34-14-18-36(19-15-34)28-7-11-37(38)29-21-23(31)3-5-25(28)29/h2-8,11,20-21H,1,9-10,12-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGYMJCKLXKEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=[N+](C=C3)[O-])Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858318 | |
Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925673-46-7 | |
Record name | 7-Chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925673-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-4-(4-(3-(4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl)propyl)-1-piperazinyl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925673467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-4-(4-(3-(4-(7-CHLORO-1-OXIDO-4-QUINOLINYL)-1-PIPERAZINYL)PROPYL)-1-PIPERAZINYL)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2EDP2M72B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the antimalarial activity of Piperaquine N-Oxide compared to its parent drug, piperaquine?
A1: Research indicates that both piperaquine and its metabolites, including this compound (M1) and piperaquine N,N-dioxide (M2), exhibit significant in vitro and in vivo activity against Plasmodium falciparum and Plasmodium yoelii []. While piperaquine demonstrates the highest potency with an IC50 of 4.5 nM against Pf3D7, this compound exhibits comparable efficacy in terms of recrudescence and survival time in mice. Piperaquine N,N-dioxide shows relatively weaker antimalarial potency compared to the parent drug and this compound [].
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